2-(2-acetamidothiazol-4-yl)-N-(2-chlorobenzyl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE typically involves the reaction of 2-chlorobenzylamine with 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interfere with the replication of viral DNA, exhibiting antiviral properties. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative activities.
2-AMINOTHIAZOLE DERIVATIVES: Exhibits anticancer properties and is used in drug discovery.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE stands out due to its unique combination of antimicrobial, antiviral, and anticancer activities. Its ability to target multiple biological pathways makes it a versatile compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C14H14ClN3O2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9(19)17-14-18-11(8-21-14)6-13(20)16-7-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,19) |
InChI Key |
QEVZRMHSKKJTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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